N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-2-32-18-9-7-16(8-10-18)14-28-23(30)22-20(11-12-33-22)27(24(28)31)15-21(29)26-13-17-5-3-4-6-19(17)25/h3-12,20,22H,2,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHLXGWTTCTMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 486.0 g/mol
- CAS Number : 1252819-82-1
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Compounds in this class have shown to inhibit key kinases involved in cell proliferation and survival pathways. For instance, inhibitors of MEK1/2 kinases have been documented to effectively hinder the growth of leukemia cell lines at low concentrations .
- Antioxidant Activity : Similar thieno[3,2-d]pyrimidine derivatives have demonstrated significant antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells .
Anticancer Efficacy
A study focusing on thieno[3,2-d]pyrimidine derivatives revealed promising anticancer activities. These compounds were effective against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound under discussion is hypothesized to share similar properties due to its structural analogies.
Enzyme Inhibition
The compound has potential as an inhibitor for several metabolic enzymes. For example:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurological disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thieno[3,2-d]pyrimidine derivatives:
Key Observations:
Substituent Effects :
- The 4-ethoxyphenylmethyl group in the target compound may improve metabolic stability compared to the 4-methylphenyl group in due to reduced CYP450-mediated oxidation.
- Sulfanyl or thioether linkages (e.g., in ) enhance solubility but may reduce membrane permeability relative to the target’s ether-linked substituent.
Biological Implications :
- Thiophene-containing analogs (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the target’s ethoxy group may favor peripheral target engagement.
- Dichlorophenyl derivatives (e.g., ) show antimicrobial activity, suggesting the target’s 2-chlorophenyl group could confer similar properties if tested.
Synthetic Yields: Yields for thienopyrimidine derivatives typically range from 47% to 85% (e.g., ), indicating feasible scalability for the target compound with optimized conditions.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Core formation : Cyclization of mercaptonicotinonitrile intermediates under basic conditions (e.g., KOH in ethanol) to generate the thienopyrimidine scaffold .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the 2-chlorophenylmethyl and 4-ethoxyphenylmethyl groups. Solvents like dimethylformamide (DMF) or acetonitrile are critical for solubility and reactivity .
- Acetamide coupling : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (60–80°C) to avoid side products . Critical conditions : pH control during cyclization (pH 9–10), inert atmosphere for moisture-sensitive steps, and purification via column chromatography .
Q. What advanced spectroscopic and crystallographic techniques are used for structural validation?
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns. For example, the acetamide proton appears as a singlet near δ 10.10 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 427.88 matches theoretical values) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations) and dihedral angles between aromatic rings (e.g., 42.25°–67.84°) .
Q. How is solubility determined, and what solvent systems are recommended for biological assays?
- Experimental determination : Use shake-flask methods with UV-Vis spectroscopy to quantify solubility in DMSO, PBS, or ethanol .
- Recommended solvents : DMSO for stock solutions (≤10% v/v in assays) due to the compound’s hydrophobicity. For in vitro studies, PBS with 0.1% Tween-80 improves dispersion .
Advanced Research Questions
Q. What molecular targets (e.g., enzymes, receptors) does this compound interact with, and what mechanistic insights exist?
- Akt protein kinase inhibition : Competes with ATP-binding pockets via hydrogen bonding (e.g., acetamide carbonyl with Lys268) and hydrophobic interactions (chlorophenyl groups with Phe438) .
- Cellular pathway modulation : Downregulates PI3K/Akt/mTOR signaling in cancer cells, validated via Western blot (reduced p-Akt levels at IC ~1.2 μM) .
- Computational validation : Molecular docking (AutoDock Vina) and MD simulations (100 ns) confirm stable binding poses with RMSD <2.0 Å .
Q. How do structural modifications (e.g., halogen substitution, ether chain length) influence bioactivity?
| Structural Feature | Modification | Impact on IC (Akt inhibition) | Reference |
|---|---|---|---|
| 2-Chlorophenyl | Replacement with 4-fluorophenyl | IC ↑ 2.5-fold (loss of hydrophobic fit) | |
| 4-Ethoxyphenyl | Ethoxy → methoxy | IC ↓ 30% (improved electron-donating effect) | |
| Thienopyrimidine core | Saturation of thiophene ring | Activity abolished (disrupted π-π stacking) |
Q. How can stability and degradation under varying pH/temperature be systematically analyzed?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH; monitor via HPLC (C18 column, acetonitrile/water gradient). Degradation products include hydrolyzed acetamide and ring-opened thiophene derivatives .
- Oxidative stress : Treat with 3% HO; LC-MS identifies sulfoxide derivatives .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological audit : Compare assay conditions (e.g., cell lines, serum concentration). For example, IC discrepancies in Akt inhibition may arise from using MCF-7 (high endogenous Akt) vs. HeLa (low Akt) cells .
- Batch variability analysis : Test purity (>98% via HPLC) and confirm stereochemistry (CD spectroscopy) to rule out enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
